molecular formula C24F20Si B073889 Silane, tetrakis(pentafluorophenyl)- CAS No. 1524-78-3

Silane, tetrakis(pentafluorophenyl)-

Cat. No. B073889
CAS RN: 1524-78-3
M. Wt: 696.3 g/mol
InChI Key: PVEYHXXYHXDHBS-UHFFFAOYSA-N
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Description

“Silane, tetrakis(pentafluorophenyl)-” is a chemical compound with the formula C24F20Si . It has a molecular weight of 696.3104 .


Synthesis Analysis

The synthesis of functional, highly Lewis acidic tris(pentafluoroethyl)silanes as well as tetrakis(perfluoroalkyl)silanes Si(C2F5)4 and Si(C2F5)3 CF3 by direct fluorination is described . The reaction of SiCl4 with LiC2F5 invariably affords (pentafluoroethyl)fluorosilicates .


Molecular Structure Analysis

The molecular structure of “Silane, tetrakis(pentafluorophenyl)-” is available as a 2D Mol file .


Chemical Reactions Analysis

The common feature of these reactions is the TPFPB-mediated hydride transfer from silicon to carbon or hydrogen . The reaction is readily initiated by hydride transfer from diethylsilane (Et2SiH2) to Ph3C+ .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

Continued development of the tris(pentafluorophenyl)borane catalyst will rely on the selection of appropriate silane in regards to its stereoelectronic characteristics to achieve efficient reduction with stereo-, regio-, and functional selectivity .

properties

IUPAC Name

tetrakis(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24F20Si/c25-1-5(29)13(37)21(14(38)6(1)30)45(22-15(39)7(31)2(26)8(32)16(22)40,23-17(41)9(33)3(27)10(34)18(23)42)24-19(43)11(35)4(28)12(36)20(24)44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEYHXXYHXDHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329891
Record name Silane, tetrakis(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, tetrakis(pentafluorophenyl)-

CAS RN

1524-78-3
Record name Silane, tetrakis(pentafluorophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, tetrakis(pentafluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Tamborski, EJ Soloski, SM Dec - Journal of Organometallic Chemistry, 1965 - Elsevier
The synthesis of pentafluorophenyl group IV elements (C 6 F 5 ) 4 Si, (C 6 F 6 ) 4 Ge (C 6 F 5 ) 4 Sn, (C 6 F 5 ) 4 Pb, (C 5 H 5 ) 2 Ti(C 6 F 5 ) 2 and (C 5 H 5 ) 2 Zr(C 6 F 5 ) 2 is reported. …
Number of citations: 83 www.sciencedirect.com

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